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Introduction

Proteolysis-targeting chimeras (PROTACS) are heterobifunctional molecules that induce the
degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2][3][4]
A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase,
forming a ternary complex that leads to the ubiquitination and subsequent degradation of the
target protein.[1][2][3][4] Bromodomain-containing protein 9 (BRDY) is an epigenetic reader
protein implicated in various cancers, making it an attractive target for therapeutic intervention.
[5] The development of effective BRD9-targeting PROTACS requires robust and quantitative
methods to characterize their binding affinity and ternary complex formation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful,
homogeneous assay technology well-suited for studying complex biological interactions in a
high-throughput format.[6][7] This application note describes a TR-FRET assay designed to
measure the binding of "PROTAC BRD9-binding moiety 1" to the BRD9 protein, a critical first
step in its mechanism of action. The assay can be configured as a competitive binding assay to
determine the potency (IC50) of the PROTAC moiety for BRD9.
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Assay Principle

The TR-FRET assay for BRD9 binding relies on the energy transfer between a Terbium (Thb)-
labeled donor and a dye-labeled acceptor when they are brought into close proximity. In this
competitive assay format, a known biotinylated ligand for the BRD9 bromodomain is used. The
assay components include:

GST-tagged BRD9 protein: The target protein.

Terbium-labeled anti-GST antibody (Donor): Binds to the GST-tag on BRD?9.

Dye-labeled acceptor (e.g., Streptavidin-D2 or similar): Binds to the biotinylated BRD9
ligand.

Biotinylated BRD9 ligand: A known binder to the BRD9 bromodomain.

"PROTAC BRD9-binding moiety 1" (Competitor): The test compound.

When the biotinylated ligand binds to the Th-labeled BRD9, the donor and acceptor are in close
proximity, resulting in a high TR-FRET signal. "PROTAC BRD9-binding moiety 1" competes
with the biotinylated ligand for binding to BRD9. As the concentration of the PROTAC moiety
increases, it displaces the biotinylated ligand, leading to a decrease in the TR-FRET signal.
The potency of the PROTAC moiety is determined by measuring the concentration-dependent
decrease in the TR-FRET ratio.
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Figure 1: Principle of the competitive TR-FRET assay for BRD9 binding.

Data Presentation

The potency of "PROTAC BRD9-binding moiety 1" is determined by generating a dose-
response curve where the TR-FRET ratio is plotted against the logarithm of the compound
concentration. The IC50 value, which represents the concentration of the compound required to
inhibit 50% of the signal, is then calculated. The results are summarized in the table below.
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Compound IC50 (nM) Hill Slope R?
PROTAC BRD9-
o ) 255 -11 0.992
binding moiety 1
Control Inhibitor (e.qg.,
15.2 -1.0 0.995

BI-9564)

Table 1: Hypothetical binding affinity data for "PROTAC BRD9-binding moiety 1" and a known
control inhibitor against BRD9, as determined by the TR-FRET assay. These values are for

illustrative purposes.

Detailed Experimental Protocol
Materials and Reagents
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Final
Component Supplier Catalog # Concentration/Rea
ction

3 ng/reaction (e.g., 1.5

BRD9, GST-tag BPS Bioscience 31091 M)
n
Terbium anti-GST o o Varies by lot (e.g., 2
) BPS Bioscience (in kit)
Antibody (Donor) nM)
o o Varies by lot (e.g., 5
Dye-labeled Acceptor BPS Bioscience (in kit) M)
n
BET Bromodomain o Varies by lot (e.g., 10
) o BPS Bioscience 33000
Ligand (Biotinylated) nM)
3x BRD TR-FRET
BPS Bioscience 33012 1x
Assay Buffer 1
"PROTAC BRD9- ) Variable (serial
o ) User-provided - o
binding moiety 1" dilution)
Control Inhibitor (e.qg., ) Variable (serial
User-provided - o
BI-9564) dilution)
White, low-volume ]
Corning 3824 1 plate
384-well plate
) ) < 0.5% final
DMSO Sigma-Aldrich D2650 )
concentration

Table 2: List of required materials and reagents for the BRD9 TR-FRET assay.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.
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Figure 2: Step-by-step experimental workflow for the BRD9 TR-FRET assay.

Step-by-Step Procedure
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1. Reagent Preparation: a. Prepare 1x BRD TR-FRET Assay Buffer by diluting the 3x stock with
nuclease-free water. b. Thaw all protein and antibody components on ice. Keep on ice until
use. Note: BRD?9 is sensitive to freeze-thaw cycles; aliquot upon first use.[6]

2. Compound Dilution: a. Prepare a serial dilution of "PROTAC BRD9-binding moiety 1" and
the control inhibitor in 1x Assay Buffer containing 0.5% DMSO. A typical starting concentration
for the highest dose might be 100 uM, followed by 10-point, 1:3 serial dilutions. b. For control
wells, prepare a solution of 1x Assay Buffer with 0.5% DMSO (for "Positive Control" - 100%
activity) and a high concentration of a known inhibitor (for "Negative Control" - 0% activity).

3. Master Mix Preparation: a. Prepare a master mix containing the Terbium-labeled anti-GST
antibody, the Dye-labeled acceptor, and the biotinylated BET Bromodomain Ligand in 1x Assay
Buffer. The final concentrations should be optimized, but starting points can be found in the
manufacturer's datasheet.

4. Plate Dispensing: a. Add 3 pl of the diluted test compounds, control inhibitor, or DMSO
controls to the appropriate wells of a white, low-volume 384-well plate. b. Add 6 ul of the Master
Mix to all wells.

5. Reaction Initiation: a. Dilute the GST-BRD9 protein to a concentration of 1 ng/ul in 1x Assay
Buffer.[6] b. Initiate the reaction by adding 3 pl of the diluted GST-BRD9 to each well. The total
reaction volume will be 12 pl. c. Note: Discard any remaining diluted BRD9 protein after use.[6]

6. Incubation: a. Seal the plate and incubate at room temperature for 120 minutes, protected
from light.[6]

7. Plate Reading: a. Read the plate on a microplate reader capable of TR-FRET
measurements. b. Set the reader to perform two sequential measurements: i. Donor Emission:
Excitation at ~340 nm, Emission at ~620 nm.[6] ii. Acceptor Emission: Excitation at ~340 nm,
Emission at ~665 nm.[6] c. Instrument settings such as lag time (e.g., 60 us) and integration
time (e.g., 500 ps) should be optimized for the specific reader.[6]

Data Analysis

o Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the
donor signal: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000[6]
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» Normalize Data: Calculate the percentage of inhibition for each test compound concentration
using the following formula: % Inhibition = 100 * (1 - [(FRET_sample - FRET _neg) /
(FRET _pos - FRET_neg)]) Where:

o FRET_sample is the ratio from the test well.
o FRET_neg is the ratio from the negative control (high inhibitor concentration).
o FRET_pos is the ratio from the positive control (DMSO only).

o Generate IC50 Curve: a. Plot the % Inhibition against the logarithm of the test compound
concentration. b. Fit the data using a non-linear regression model (e.g., four-parameter
variable slope) to determine the IC50 value.

This protocol provides a robust framework for quantifying the binding of "PROTAC BRD9-
binding moiety 1" to BRD9. Optimization of reagent concentrations and incubation times may
be necessary to achieve the best assay window and performance.[1][8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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